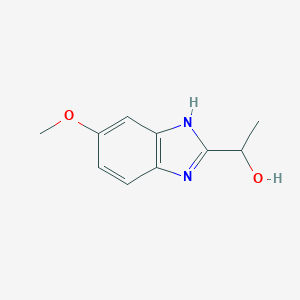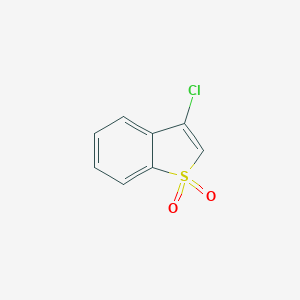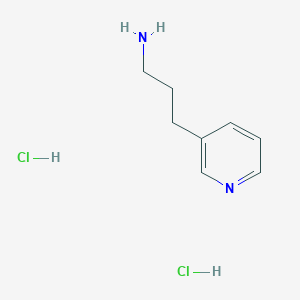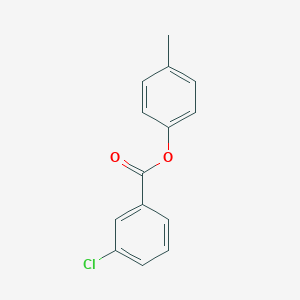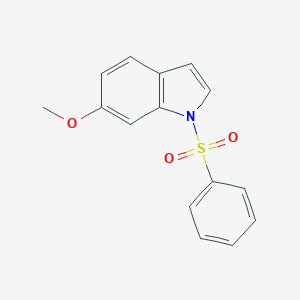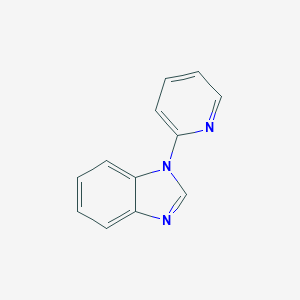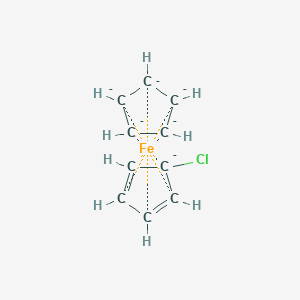
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a combination of 5-Chlorocyclopenta-1,3-diene, cyclopentane, and iron, which makes it a highly versatile compound with a wide range of applications.
Mechanism Of Action
The mechanism of action of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is not fully understood. However, it is believed that the iron atom in the compound plays a crucial role in its catalytic activity. The iron atom acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron. However, it has been shown to be relatively non-toxic and has low levels of toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is its high catalytic activity, which makes it an ideal compound for use in lab experiments. However, one limitation of this compound is its instability, which requires careful handling and storage.
Future Directions
There are several future directions for research on 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron. One promising direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields of scientific research, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential toxicity.
Synthesis Methods
The synthesis of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron can be achieved through several methods. One common method involves the reaction of cyclopentadiene with iron chloride in the presence of a chlorinating agent. Another method involves the reaction of cyclopentadiene with iron pentacarbonyl in the presence of a reducing agent. The synthesis of this compound requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the hydrogenation of unsaturated compounds and the oxidation of alcohols.
properties
CAS RN |
1273-74-1 |
|---|---|
Product Name |
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron |
Molecular Formula |
C10H9ClFe-6 |
Molecular Weight |
220.47 g/mol |
IUPAC Name |
5-chlorocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H4Cl.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1; |
InChI Key |
XVDKIPJMQIIXQS-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.C1=C[C-](C=C1)Cl.[Fe] |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



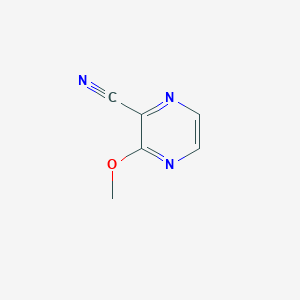
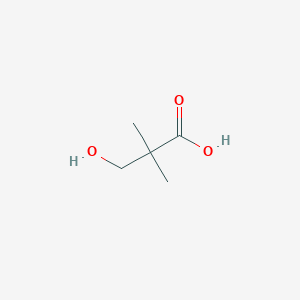
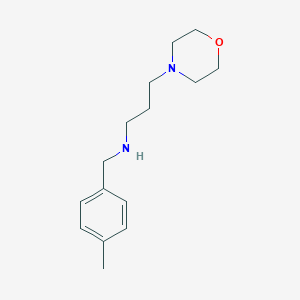
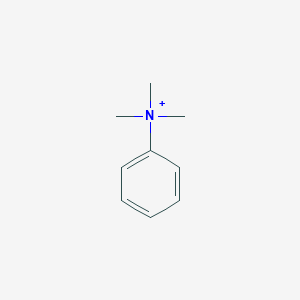
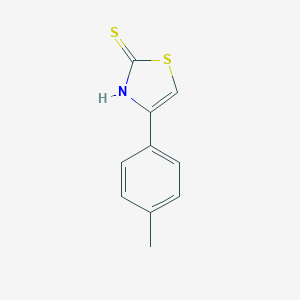
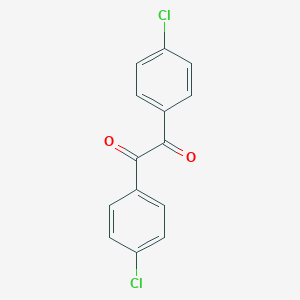

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)
